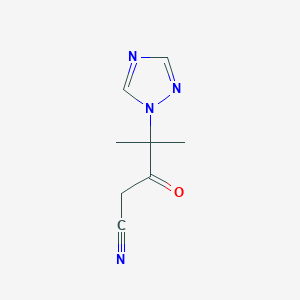

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile

Description

Properties

IUPAC Name |

4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-8(2,7(13)3-4-9)12-6-10-5-11-12/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDOZOMKYTXVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CC#N)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363281 | |

| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320420-58-4 | |

| Record name | 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-oxo-pentanenitrile with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

β-(1,2,4-Triazol-1-yl)-L-Alanine and Derivatives

Molecular Features :

- β-(1,2,4-Triazol-1-yl)-L-alanine: A nonproteinogenic amino acid with a triazole substituent on the β-carbon.

- Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate: A derivative synthesized via Michael addition of 1H-1,2,4-triazole to dehydroalanine esters .

Key Differences :

- Backbone: The target compound has a nitrile-terminated aliphatic chain, whereas these analogs are amino acid derivatives with carboxylate or ester groups.

- Applications : β-Triazolyl alanines are metabolites of fungicides (e.g., myclobutanil) and herbicides, implicating roles in plant biochemistry . In contrast, the nitrile group in 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile may enhance lipophilicity, favoring systemic transport in agrochemical applications.

4-(3-(3-Chloro-5-(Trifluoromethyl)Phenyl)-2,2-Difluoro-1-Hydroxy-3-Oxopropyl)-2-(1H-1,2,4-Triazol-1-yl)Benzonitrile

Molecular Formula : C₂₁H₁₃ClF₅N₃O₂

Structure : A benzonitrile derivative with triazole, fluorinated, and chlorinated substituents (Scheme 13, ).

Comparison :

- Substituents : The presence of chlorine and trifluoromethyl groups enhances electronegativity and resistance to metabolic degradation, likely increasing pesticidal potency compared to the simpler aliphatic structure of the target compound .

- Bioactivity : Designed for modern crop protection, this compound leverages fluorine’s electronegativity for target-binding efficiency, whereas the target compound’s lack of halogens may limit its efficacy but improve biodegradability.

Aryl (1H-1,2,4-Triazol-1-yl) Compounds

Examples: Patented aryl-triazole derivatives from Ihara Chemical Industry Co., Ltd. (e.g., substituted benzophenones or pyridines with triazole groups) .

Structural Contrast :

- Aromatic vs. Aliphatic: Aryl-triazoles feature rigid aromatic backbones, optimizing interactions with enzymes or receptors in pharmaceuticals.

Tabulated Comparison of Key Features

Biological Activity

4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile (CAS No. 320420-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound's structure incorporates a triazole ring, which is known for conferring various pharmacological properties. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H10N4O |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | This compound |

The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes. Specifically, it targets the heme protein that facilitates the 14α-demethylation of lanosterol, a crucial step in ergosterol biosynthesis in fungi. By inhibiting this pathway, the compound disrupts cell membrane integrity in fungal cells, leading to their death.

Biochemical Pathways

The inhibition of ergosterol biosynthesis is pivotal for the antifungal activity of this compound. Ergosterol is essential for maintaining fungal cell membrane structure and function; thus, its disruption can lead to increased permeability and cell lysis.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit favorable pharmacokinetic profiles. They are often well absorbed and demonstrate good bioavailability, making them suitable candidates for therapeutic applications .

Antifungal Activity

The compound has shown promising antifungal activity against various fungal strains. Its mechanism primarily involves the inhibition of ergosterol synthesis, which is critical for fungal cell membrane stability. Studies have demonstrated its effectiveness against common pathogens such as Candida albicans and Aspergillus species .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Anticancer Activity : A study evaluated a series of triazole-based compounds against human cancer cell lines (MCF-7, SW480, A549). Results indicated significant antiproliferative effects attributed to structural modifications around the triazole ring .

- Antifungal Efficacy : Research highlighted that triazole derivatives effectively inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis. This class of compounds is increasingly recognized for its potential as antifungal agents in clinical settings .

- Molecular Docking Studies : Molecular docking studies have been conducted to assess the binding affinity of triazole derivatives to enzyme targets relevant to their biological activity. High binding affinities were noted for several compounds against bacterial enzymes, suggesting potential antibacterial applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1H-1,2,4-triazole moiety into nitrile-containing compounds like 4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, triazole introduction can be achieved via reaction of nitrile precursors with 1H-1,2,4-triazole under basic conditions. In related compounds, cyclocondensation of diamines with triazole-containing alcohols (e.g., (1H-1,2,4-triazol-1-yl)methanol) and aldehydes has been used to form stable triazole derivatives . Additionally, stepwise protocols involving protection/deprotection of functional groups (e.g., tert-butyldimethylsilyl (TBS) protection for hydroxyl groups) ensure regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using programs like SHELXL (e.g., with Hirshfeld atom refinement for hydrogen placement) ensures accurate bond-length and angle determination . For dynamic structural analysis, variable-temperature SC-XRD (e.g., at 150 K and room temperature) can assess thermal expansion effects . Complementary techniques include - and -NMR to assign proton environments and nitrile/triazole functional groups .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is used for purity analysis. Differential scanning calorimetry (DSC) evaluates thermal stability, with melting points indicating phase transitions (e.g., no transitions observed below 385.1 K in related triazole compounds) . Mass spectrometry (HRMS-ESI) confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in triazole rings) be resolved during refinement?

- Methodological Answer : SHELXL’s tools, such as PART instructions and restraints for anisotropic displacement parameters, mitigate disorder issues. For example, applying "SIMU" and "DELU" restraints smooths thermal motion discrepancies in flexible triazole groups. Twinning refinement (via TWIN/BASF commands) is critical for non-merohedral twinning observed in polar space groups . Validation tools like CheckCIF identify outliers in bond angles or electron density maps .

Q. How does the substitution pattern of the triazole ring influence biological activity in analogs of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects using cytotoxicity assays (e.g., MTT on MCF-7 or MDA-MB-231 cell lines) and molecular docking. For instance, chlorophenyl or methoxyphenyl groups at specific positions enhance activity by optimizing hydrophobic interactions with target proteins (e.g., aromatase enzymes) . Docking software (AutoDock Vina) calculates binding affinities, with triazole nitrogen atoms often coordinating to active-site metal ions .

Q. What experimental approaches are used to study metal-ion interactions with the triazole-nitrogen atoms in this compound?

- Methodological Answer : UV-Vis titration and isothermal titration calorimetry (ITC) quantify binding constants () for metal ions like Zn or Cu. X-ray absorption spectroscopy (XAS) reveals coordination geometry. For example, triazole-acetic acid derivatives form stable 1:1 complexes with transition metals, altering enzyme activity or membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.